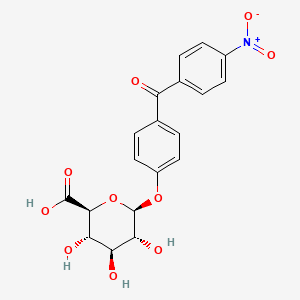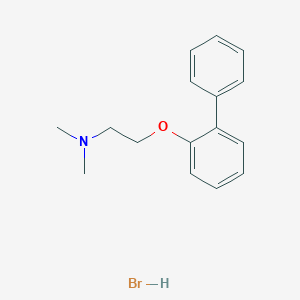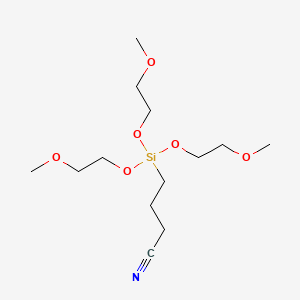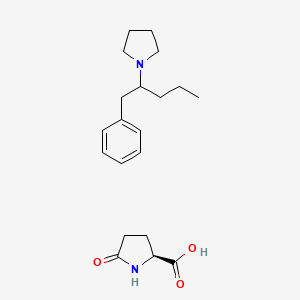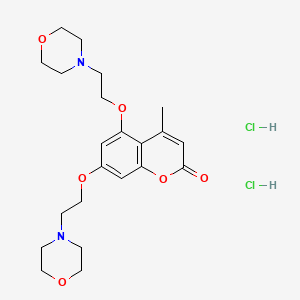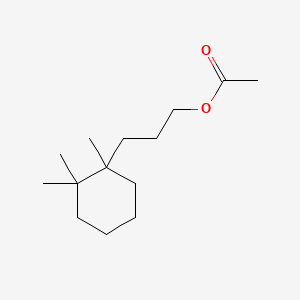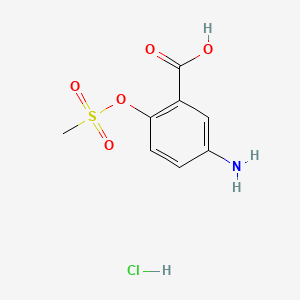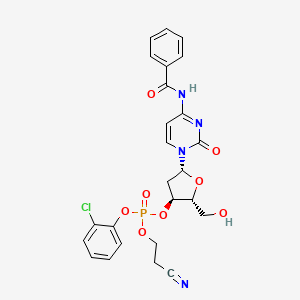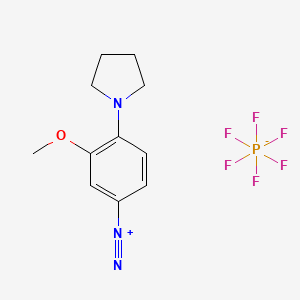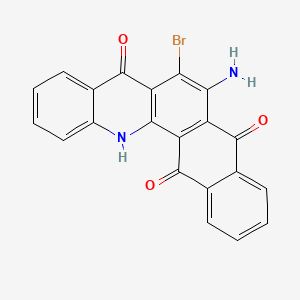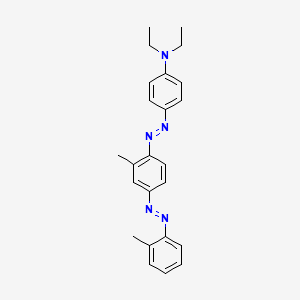
N,N-Diethyl-4-((2-methyl-4-((o-tolyl)azo)phenyl)azo)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4-((2-methyl-4-((o-tolyl)azo)phenyl)azo)aniline is an organic compound with the molecular formula C24H27N5 and a molecular weight of 385.50 g/mol. This compound is characterized by its azo groups, which are functional groups containing a nitrogen-nitrogen double bond (N=N). Azo compounds are known for their vivid colors and are commonly used as dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-((2-methyl-4-((o-tolyl)azo)phenyl)azo)aniline typically involves the diazotization of an aromatic amine followed by azo coupling. The process begins with the diazotization of 2-methyl-4-((o-tolyl)azo)aniline, which is then coupled with N,N-diethylaniline under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-((2-methyl-4-((o-tolyl)azo)phenyl)azo)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo groups leads to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic medium are used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) and nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives depending on the reagents used.
Scientific Research Applications
N,N-Diethyl-4-((2-methyl-4-((o-tolyl)azo)phenyl)azo)aniline has several applications in scientific research:
Chemistry: Used as a dye and pigment due to its vivid color properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the manufacturing of colored plastics and textiles.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-((2-methyl-4-((o-tolyl)azo)phenyl)azo)aniline involves its interaction with molecular targets through its azo groups. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The specific pathways and molecular targets depend on the context of its application, such as its use in staining or as a dye.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-4-((2-methylphenyl)azo)aniline
- N,N-Diethyl-4-((4-methylphenyl)azo)aniline
- N,N-Diethyl-4-((2-chlorophenyl)azo)aniline
Uniqueness
N,N-Diethyl-4-((2-methyl-4-((o-tolyl)azo)phenyl)azo)aniline is unique due to the presence of two azo groups and the specific arrangement of its substituents. This structure imparts distinct chemical and physical properties, such as its color and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
85959-32-6 |
|---|---|
Molecular Formula |
C24H27N5 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N,N-diethyl-4-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]aniline |
InChI |
InChI=1S/C24H27N5/c1-5-29(6-2)22-14-11-20(12-15-22)25-28-24-16-13-21(17-19(24)4)26-27-23-10-8-7-9-18(23)3/h7-17H,5-6H2,1-4H3 |
InChI Key |
ZDSWNHTYYUFKPX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N=NC3=CC=CC=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


